Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 3-[(2-amino-3-methylbutanoyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21) |
InChI Key |
KKCPMPUDECUYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: This step involves the benzylation of the pyrrolidine ring using benzyl chloride in the presence of a base such as sodium hydride.
Amidation Reaction: The final step involves the coupling of the pyrrolidine derivative with (S)-2-amino-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products. This reaction is critical for structural modifications or prodrug activation.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl | Reflux, 3–6 hours | (S)-2-Amino-3-methylbutanoic acid + 3-aminopyrrolidine-1-carboxylic acid |
| Basic Hydrolysis | 2 M NaOH | Aqueous solution, 80°C | Sodium (S)-2-amino-3-methylbutanoate + 3-aminopyrrolidine-1-carboxylate |
Mechanistic Insights :
-
Acidic conditions protonate the amide oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of water, generating a hydroxide ion that cleaves the amide bond.
Hydrogenolysis of the Benzyl Ester
The benzyl ester group is selectively removed via catalytic hydrogenation, a key step in deprotection strategies for drug development.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Hydrogenolysis | 10% Pd/C, H₂ gas | Ethanol, 25°C, 12 hours | 3-((S)-2-Amino-3-methylbutanamido)pyrrolidine |
Key Observations :
-
Reaction efficiency depends on catalyst loading (5–10% Pd/C) and H₂ pressure (1–3 atm).
-
The resulting pyrrolidine derivative retains the amide bond, enabling further functionalization.
Functionalization of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen can undergo alkylation or acylation, though direct experimental data for this compound is limited. Analogous reactions in structurally similar compounds suggest the following pathways:
| Reaction Type | Reagents | Hypothetical Products |
|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpyrrolidine derivative |
| Acylation | Acetyl chloride, DMAP | N-Acylpyrrolidine derivative |
Considerations :
-
Steric hindrance from the adjacent amide group may reduce reactivity at the pyrrolidine nitrogen.
-
Solvent polarity (e.g., DMF or THF) and base choice (e.g., NaH) influence reaction outcomes.
Stability Under Synthetic Conditions
The compound exhibits stability in common organic solvents (e.g., DCM, THF) but degrades under prolonged exposure to strong acids or bases. Key stability data:
| Condition | Observation | Source |
|---|---|---|
| pH 2–9 (aqueous) | Stable for 24 hours at 25°C | |
| 6 M HCl, reflux | Complete decomposition after 6 hours | |
| UV light (254 nm) | No degradation after 48 hours |
Comparative Reactivity with Analogs
Reactivity trends observed in structurally related compounds provide context for this compound’s behavior:
Industrial-Scale Reaction Considerations
Large-scale synthesis and modification require optimized protocols:
Scientific Research Applications
Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its amide-linked side chain and chiral configuration . Below is a comparative analysis with analogous pyrrolidine derivatives:
Table 1: Structural and Functional Comparison
Functional and Reactivity Differences
- Amide vs. Mesyloxy Groups : The target compound’s amide linkage enables hydrogen bonding and protease recognition, critical for enzyme inhibition. In contrast, mesyloxy-substituted analogs (e.g., ) are reactive intermediates for SN2 substitutions due to the OMs group’s leaving ability.
- Protection Strategies: The Boc-protected analog () avoids undesired side reactions during peptide synthesis, whereas the target compound’s free amino group allows direct coupling in solution-phase chemistry.
- Chirality and Bioactivity: The (S)-configuration at both the pyrrolidine and amino acid positions enhances stereoselective interactions with biological targets, unlike simpler analogs like benzyl 3-hydroxypyrrolidine-1-carboxylate (similarity: 0.81; ), which lack chiral complexity.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate be experimentally confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. Crystals suitable for SC-XRD can be grown via slow evaporation in solvents like ethanol or dichloromethane. Use SHELXL for structure refinement, ensuring proper treatment of anisotropic displacement parameters and hydrogen bonding networks. Validate the (S)-configuration at the chiral centers using ORTEP for Windows to visualize thermal ellipsoids and molecular geometry .
Q. What synthetic routes are available for preparing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling a benzyl-protected pyrrolidine carboxylate with an (S)-2-amino-3-methylbutanoic acid derivative via amide bond formation. Optimize reaction efficiency by:
- Using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under inert atmosphere.
- Monitoring reaction progress via TLC or LC-MS to minimize side products.
- Purifying via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. How can researchers assess the purity and stability of this compound under laboratory storage conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate against a certified reference standard.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. Store the compound in sealed, argon-flushed vials at -20°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can conformational flexibility of the pyrrolidine ring impact biological activity, and what computational tools are suitable for modeling this?
- Methodological Answer : The puckering amplitude and phase angles of the pyrrolidine ring influence ligand-receptor interactions. Use Cremer-Pople parameters to quantify ring puckering from crystallographic data . For dynamic studies, perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) in explicit solvent to analyze ring-flipping energetics. Compare results with Mercury CSD’s packing similarity tools to identify conserved conformational motifs in related structures .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies may arise from solution vs. solid-state conformations.
- Crystallography : Verify thermal motion parameters (B-factors) in SHELXL-refined structures to rule out disorder .
- NMR : Perform NOESY experiments to detect through-space correlations in solution. Use DFT calculations (e.g., Gaussian) to predict chemical shifts for proposed conformers and match experimental data .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the benzyl or pyrrolidine groups (e.g., halogenation, methylation) and assess activity changes.
- Analytical Tools : Use Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystal structures of derivatives. Validate binding hypotheses via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What advanced techniques characterize potential impurities or degradation products in synthesized batches?
- Methodological Answer :
- Impurity Profiling : Use LC-HRMS with electrospray ionization (ESI+) to detect trace impurities. Compare fragmentation patterns with synthetic standards (e.g., Upadacitinib-related impurities for analogous structures) .
- Degradation Pathways : Perform forced degradation (acid/base/oxidative stress) and identify products via tandem MS/MS. Use quantum mechanical calculations (e.g., DFT) to predict reactive sites .
Data Analysis and Tools
Q. Which software suites are recommended for crystallographic data processing and visualization?
- Methodological Answer :
- Data Processing : Use WinGX for integration with SHELX (SHELXD for structure solution, SHELXL for refinement). Validate data quality using R-factors and residual electron density maps .
- Visualization : Mercury CSD provides tools for analyzing packing diagrams and hydrogen-bond networks. ORTEP for Windows generates publication-quality thermal ellipsoid plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
